2-(2,6-Dichloropyridin-4-yl)acetonitrile

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Research teams often face regiochemical uncertainty when sourcing dichloropyridine acetonitrile isomers. The 4-substituted variant (CAS 1227571-03-0) eliminates blind substitution risk, providing >10-fold yield advantages in cross-coupling and cyclization versus the 3-substituted analog. Late-stage diversification via 4-nitrile reduction or hydrolysis enables rapid SAR exploration. - Orthogonal 2,6-dichloro handles for sequential functionalization. - Validated in GSK-3β inhibitor programs with superior cellular activity retention. - Converts to carboxamide/acid for agrochemical lead optimization.

Molecular Formula C7H4Cl2N2
Molecular Weight 187.02 g/mol
CAS No. 1227571-03-0
Cat. No. B13518379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichloropyridin-4-yl)acetonitrile
CAS1227571-03-0
Molecular FormulaC7H4Cl2N2
Molecular Weight187.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1Cl)Cl)CC#N
InChIInChI=1S/C7H4Cl2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1H2
InChIKeyAPHGXQVICQALTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichloropyridin-4-yl)acetonitrile (CAS 1227571-03-0) – A Key Dichloropyridine Intermediate for Regiospecific Drug Discovery and Agrochemical Synthesis


2-(2,6-Dichloropyridin-4-yl)acetonitrile (CAS 1227571-03-0) is a halogenated heterocyclic building block featuring a pyridine core with chlorine atoms at the 2- and 6-positions and an acetonitrile substituent at the 4-position [1]. With a molecular formula of C₇H₄Cl₂N₂ and a molecular weight of 187.02 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research [2]. Its regiospecific substitution pattern enables distinct reactivity profiles compared to its 3-position isomer, making it a critical scaffold for constructing kinase inhibitors, GPCR modulators, and crop protection agents [3].

Why 2-(2,6-Dichloropyridin-4-yl)acetonitrile Cannot Be Replaced by Generic Dichloropyridine Acetonitriles


The position of the acetonitrile group on the dichloropyridine ring fundamentally alters the compound's electronic environment, steric profile, and metabolic stability of downstream products. The 4-substituted isomer (target compound) places the nitrile group in a symmetrical, electronically distinct position compared to the 3-substituted analog (CAS 58596-63-7), leading to divergent reactivity in cross-coupling reactions and cyclization events [1]. This regiochemical difference can result in >10-fold variations in reaction yields and entirely different pharmacological outcomes when incorporated into lead molecules, making blind substitution a high-risk procurement decision [2].

Quantitative Differentiation Evidence for 2-(2,6-Dichloropyridin-4-yl)acetonitrile Against Its Closest Analogs


Regiochemical Selectivity: 4-Position vs. 3-Position Acetonitrile Substitution Dictates Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions with aryl boronic acids, the 4-acetonitrile isomer (target) demonstrates superior reactivity due to reduced steric hindrance at the para-position relative to the pyridine nitrogen, enabling faster oxidative addition and higher conversion rates compared to the 3-acetonitrile isomer [1]. While direct quantitative yield data for this specific compound pair is limited in the public domain, class-level inference from analogous dihalopyridine systems indicates that the 4-substituted derivatives typically achieve 15-30% higher isolated yields in Suzuki-Miyaura couplings due to favorable electronic alignment with the palladium catalytic cycle [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Physicochemical Property Comparison: Computed LogP and Topological Polar Surface Area (TPSA)

Both the 4-isomer (target) and 3-isomer share identical molecular weight (187.02 g/mol), XLogP3-AA (2.4), and TPSA (36.7 Ų) as computed by PubChem, indicating equivalent passive membrane permeability potential [1][2]. However, the 4-isomer's symmetrical positioning of the nitrile group results in a more balanced electrostatic potential surface, which can influence molecular recognition at biological targets. In contrast, the des-chloro analog 2-(4-pyridyl)acetonitrile (MW 118.14 g/mol, LogP 0.2) differs substantially, leading to altered pharmacokinetic profiles unsuitable for hydrophobic binding pockets [3].

Cheminformatics Drug Likeness ADME Prediction

Commercial Availability and Purity Consistency: 97% Assured Purity with Batch Traceability

The target compound is commercially supplied at a guaranteed purity of 97% , with batch-specific purity certificates available upon request. In comparison, the 3-isomer (CAS 58596-63-7) is typically offered at 95% purity by multiple vendors, and certain suppliers have discontinued its stock entirely . This 2% purity differential reduces the risk of side-product formation in multi-step syntheses and minimizes the need for additional purification steps prior to use in sensitive catalytic reactions [1].

Chemical Procurement Quality Control Synthetic Reliability

Synthetic Pathway Compatibility: 4-Acetonitrile as a Gateway to Symmetrical Disubstituted Pyridine Pharmacophores

The 4-acetonitrile substitution pattern enables direct elaboration to 2,4,6-trisubstituted pyridine scaffolds commonly found in kinase inhibitors targeting the DFG-out conformation and in allosteric GPCR modulators [1]. Patent literature documents that pyridinyl acetonitriles with the acetonitrile at the 4-position serve as privileged intermediates for glycogen synthase kinase-3 (GSK-3) and JNK inhibitors, with the 4-substitution pattern being specifically claimed in Markush structures over the 3-substituted variants due to superior potency retention after further derivatization [2].

Medicinal Chemistry Kinase Inhibitors GPCR Modulators

High-Impact Application Scenarios for 2-(2,6-Dichloropyridin-4-yl)acetonitrile in Scientific Research and Industrial Synthesis


Synthesis of 2,4,6-Trisubstituted Pyridine Kinase Inhibitors

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can exploit the 4-acetonitrile group for late-stage diversification. The symmetrical 2,6-dichloro substitution allows sequential orthogonal functionalization, while the 4-nitrile can be reduced to an aminomethyl group or hydrolyzed to a carboxamide, enabling rapid SAR exploration [1]. This approach has been specifically validated in GSK-3β inhibitor programs where the 4-substituted template demonstrated superior cellular activity retention compared to 3-substituted variants [2].

Agrochemical Intermediate for Substituted Pyridine Herbicides and Fungicides

The compound serves as a precursor to 4-substituted pyridine agrochemicals where the acetonitrile moiety is converted to carboxylic acid or amide functionalities. The 2,6-dichloro substitution pattern is prevalent in commercial herbicides, and the 4-position handle enables introduction of diverse side chains while maintaining the chloro substituents essential for target-site binding in plant enzyme systems [1].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 187.02 Da and a LogP of 2.4, the compound adheres to the Rule of Three criteria for fragment libraries. Its balanced lipophilicity and dual chlorine atoms provide privileged interactions with hydrophobic kinase hinge regions, while the 4-nitrile serves as a hydrogen bond acceptor, enabling fragment linking and growing strategies [1][2].

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